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Compound of Interest

Compound Name: 5-Bromo-8-nitroisoquinoline

Cat. No.: B189721 Get Quote

CAS Number: 63927-23-1

Abstract
This technical guide provides a comprehensive overview of 5-Bromo-8-nitroisoquinoline, a

key heterocyclic building block in medicinal chemistry and organic synthesis. The document

details its chemical and physical properties, provides a robust and scalable synthesis protocol,

and explores its primary applications, with a focus on its role as a crucial intermediate in the

development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed

experimental methodologies and quantitative data are presented to support researchers,

scientists, and drug development professionals in their work with this versatile compound.

Introduction
5-Bromo-8-nitroisoquinoline is a substituted isoquinoline derivative characterized by the

presence of a bromine atom at the 5-position and a nitro group at the 8-position.[1] This unique

substitution pattern makes it a valuable precursor for the synthesis of a wide range of more

complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the

presence of the bromine atom, which can participate in various cross-coupling reactions,

provide multiple avenues for chemical modification.[1][2] Its most prominent application lies in

the synthesis of pharmacologically active molecules, particularly in the field of oncology.[2]
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5-Bromo-8-nitroisoquinoline is typically a light yellow to orange crystalline solid.[1] A

summary of its key physical and chemical properties is provided in the table below.

Property Value Reference

CAS Number 63927-23-1 N/A

Molecular Formula C₉H₅BrN₂O₂ [1]

Molecular Weight 253.05 g/mol [1]

Melting Point 137-139 °C [1]

Appearance
Light yellow to orange

powder/crystal
[1]

Purity (typical) >98.0% (GC) [1]

Synthesis of 5-Bromo-8-nitroisoquinoline
A reliable and scalable one-pot synthesis of 5-Bromo-8-nitroisoquinoline from isoquinoline

has been reported in Organic Syntheses.[1] This procedure offers good yield and high purity of

the final product.

Experimental Protocol
Reaction Scheme:

Isoquinoline → 5-Bromoisoquinoline → 5-Bromo-8-nitroisoquinoline (One-Pot)

Materials:

Isoquinoline (97%)

Concentrated Sulfuric Acid (96%)

N-Bromosuccinimide (NBS), recrystallized

Potassium Nitrate (KNO₃)
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Heptane

Toluene

Celite

Ice

25% aqueous Ammonia (NH₃)

Procedure:

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal

thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and

cooled to 0°C.

Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the

internal temperature below 30°C.

The solution is then cooled to -25°C in a dry ice-acetone bath.

Recrystallized N-Bromosuccinimide (76.4 g, 429 mmol) is added portion-wise, keeping the

internal temperature between -22 and -26°C.

The mixture is stirred vigorously for 2 hours at -22°C and then for 3 hours at -18°C.

A solution of potassium nitrate (37.0 g, 366 mmol) in concentrated sulfuric acid (125 mL) is

added dropwise over 1 hour, maintaining the temperature at -18°C.

The reaction mixture is stirred overnight, allowing the temperature to rise to ambient.

The resulting mixture is poured onto 1.0 kg of crushed ice.

The pH is adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product is suspended in heptane (1000 mL) and toluene (250 mL) and heated to

reflux for 1.5 hours.

The hot solution is filtered through Celite.

The filtrate is concentrated by distillation to a volume of 1000 mL and allowed to cool slowly

overnight with stirring.

The resulting crystals are isolated by filtration, washed with ice-cold heptane, and air-dried to

yield 40-44 g (47-51%) of 5-bromo-8-nitroisoquinoline.[1]

Purity of the isolated product is typically >99%, with minor impurities including 8-bromo-5-

nitroisoquinoline, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline (all typically 0-1%).[1]

Starting Materials

One-Pot Synthesis Work-up & Purification Final Product
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Caption: Synthetic workflow for 5-Bromo-8-nitroisoquinoline.
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Chemical Reactivity and Applications in Drug
Discovery
The chemical versatility of 5-Bromo-8-nitroisoquinoline makes it a valuable intermediate in

the synthesis of complex molecular architectures. The nitro group can be readily reduced to an

amino group, providing a handle for a variety of subsequent chemical transformations such as

N-alkylation, N-acylation, and diazotization.[2] The bromine atom can participate in transition-

metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the

formation of Grignard reagents.[2]

Key Intermediate for PARP Inhibitors
A primary application of 5-Bromo-8-nitroisoquinoline is in the synthesis of Poly (ADP-ribose)

polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA

breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition

of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cancer

cell death through a mechanism known as synthetic lethality.

The isoquinoline scaffold is a common feature in many PARP inhibitors. 5-Bromo-8-
nitroisoquinoline serves as a key starting material for the construction of these complex

molecules.

Synthesis of 8-Amino-5-bromoisoquinoline
The reduction of the nitro group in 5-Bromo-8-nitroisoquinoline to form 8-Amino-5-

bromoisoquinoline is a critical step in the synthetic route towards many biologically active

compounds.

Experimental Protocol - Nitro Group Reduction:

A general procedure involves the reduction of the nitro group using a suitable reducing agent.

For instance, a one-step hydrogenolysis-catalytic hydrogenation of a derivative of 5-bromo-8-
nitroisoquinoline has been reported to yield the corresponding 8-amino derivative.[3]

5-Bromo-8-nitroisoquinoline 8-Amino-5-bromoisoquinoline

Reduction of Nitro Group
(e.g., H₂, Pd/C) PARP Inhibitors and other

Pharmacologically Active Compounds

Further Synthetic Modifications
(e.g., Cross-coupling, Amidation)
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Caption: Synthetic utility of 5-Bromo-8-nitroisoquinoline.

Biological Context: PARP Inhibition Signaling
Pathway
The therapeutic rationale for using PARP inhibitors, often synthesized from 5-Bromo-8-
nitroisoquinoline, is rooted in the concept of synthetic lethality in cancer cells with deficient

homologous recombination repair (HRR), frequently due to BRCA1/2 mutations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b189721?utm_src=pdf-body-img
https://www.benchchem.com/product/b189721?utm_src=pdf-body
https://www.benchchem.com/product/b189721?utm_src=pdf-body
https://www.benchchem.com/product/b189721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage & Repair
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Caption: Mechanism of action of PARP inhibitors.
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Safety and Handling
5-Bromo-8-nitroisoquinoline should be handled with care by trained personnel in a well-

ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to

the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion
5-Bromo-8-nitroisoquinoline is a pivotal chemical intermediate with significant applications in

the synthesis of complex heterocyclic molecules for drug discovery and materials science. Its

well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists,

particularly in the development of targeted cancer therapies such as PARP inhibitors. This

guide provides a foundational understanding of its properties, synthesis, and applications to

facilitate its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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